Ethyl cyanoglyoxylate-2-oxime

Catalog No.
S627441
CAS No.
3849-21-6
M.F
C5H6N2O3
M. Wt
142.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl cyanoglyoxylate-2-oxime

CAS Number

3849-21-6

Product Name

Ethyl cyanoglyoxylate-2-oxime

IUPAC Name

ethyl (2E)-2-cyano-2-hydroxyiminoacetate

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

InChI

InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3/b7-4+

InChI Key

LCFXLZAXGXOXAP-QPJJXVBHSA-N

SMILES

CCOC(=O)C(=NO)C#N

Synonyms

3849-21-6;Ethylcyanoglyoxylate-2-oxime;Ethylcyano(hydroxyimino)acetate;Ethyl2-cyano-2-(hydroxyimino)acetate;Ethylisonitrosocyanoacetate;Ethylcyanoglyoxalate-2-oxime;SBB007937;Ethyl(hydroxyimino)cyanoacetate;Ethyloximinocyanoacetate;Aceticacid,cyano(hydroxyimino)-,ethylester;Oxyma;LCFXLZAXGXOXAP-QPJJXVBHSA-N;ethyl(2E)-cyano(hydroxyimino)acetate;Ethyl(2E)-cyano(hydroxyimino)ethanoate;(E)-ethyl2-cyano-2-(hydroxyimino)acetate;ethyl-cyanoacetate;PubChem21633;2-Ethyloximinocyanocaetate;Ethylcyanoglyoxylateoxime;AC1O46QV;Ethylcyanoglyoxalate2-oxime;Ethylcyano(isonitroso)acetate;233412_ALDRICH;ethylcyano(hydroxyimino)formate;MolPort-000-679-504

Canonical SMILES

CCOC(=O)C(=NO)C#N

Isomeric SMILES

CCOC(=O)/C(=N/O)/C#N

Ethyl cyanoglyoxylate-2-oxime is a chemical compound with the molecular formula C5_5H6_6N2_2O3_3. It is classified as an oxime derivative of ethyl cyanoacetate, characterized by the presence of both a cyano group and an oxime functional group. This compound has gained attention in organic synthesis, particularly in peptide coupling reactions due to its ability to suppress side reactions and enhance yield. Ethyl cyanoglyoxylate-2-oxime is known for its stability under various conditions, which makes it a valuable reagent in synthetic chemistry .

Currently, there is no documented information on the specific mechanism of action of ECGO in biological systems. Its primary use lies in its role as a precursor molecule for the synthesis of more complex bioactive compounds.

Since it contains a cyano group, it is advisable to avoid inhalation and contact with skin and eyes as it might have similar toxic properties to other nitriles [].

Synthesis of Peptides:

Ethyl cyanoglyoxylate-2-oxime is primarily used as a building block in the synthesis of peptides, which are chains of amino acids linked by peptide bonds. It serves as a reactive intermediate, allowing the introduction of a cyano (CN) group and a ketone carbonyl group (C=O) into the peptide chain. This specific functionality can be valuable for creating peptides with desired properties, such as increased stability or specific binding interactions with other molecules. [, ]

Reaction Mechanism:

The reaction mechanism of ethyl cyanoglyoxylate-2-oxime in peptide synthesis typically involves condensation with an amino acid ester. This condensation reaction forms a new peptide bond and eliminates the ethyl group (CH3CH2-) and the hydroxyl group (OH) from the oxime. The resulting product is a new amino acid derivative with the cyano and ketone functionalities incorporated into the peptide chain. [, ]

Advantages:

Ethyl cyanoglyoxylate-2-oxime offers several advantages as a peptide synthesis building block:

  • Versatility: It can be readily incorporated into various peptide sequences due to its reactive nature.
  • Site-specific modification: The introduction of the cyano group allows for specific modifications of the peptide structure and can influence its biological activity.
  • Improved stability: The cyano group can enhance the stability of the peptide against enzymatic degradation. [, ]

Limitations:

Despite its advantages, ethyl cyanoglyoxylate-2-oxime also has some limitations:

  • Reactivity: Its high reactivity can lead to unwanted side reactions and complicate the synthesis process.
  • Limited solubility: It may have limited solubility in some organic solvents commonly used in peptide synthesis.
  • Potential toxicity: Like many other cyano-containing compounds, ethyl cyanoglyoxylate-2-oxime may exhibit some degree of toxicity, requiring careful handling and disposal.

  • Peptide Synthesis: It acts as an additive in the presence of carbodiimides, such as dicyclohexylcarbodiimide and diisopropylcarbodiimide, to facilitate peptide bond formation while minimizing racemization .
  • Formation of Derivatives: The compound can be converted into various derivatives that function as acylation reagents, enhancing its utility in organic synthesis .
  • Oxidation Reactions: Ethyl cyanoglyoxylate-2-oxime can undergo oxidation followed by treatment with potassium hydroxide to yield stable potassium salts of nitroacetonitrile, which serve as reliable substitutes in synthetic pathways .

Research indicates that ethyl cyanoglyoxylate-2-oxime exhibits notable biological activity, particularly in anti-proliferation assays. It has been utilized to synthesize sulfonate esters that demonstrate potential anti-cancer properties. The compound's ability to inhibit cell growth suggests its applicability in medicinal chemistry and drug development .

The synthesis of ethyl cyanoglyoxylate-2-oxime typically involves the following steps:

  • Starting Materials: Ethyl cyanoacetate and sodium nitrite are used as primary reactants.
  • Reaction Conditions: A mixture of ethyl cyanoacetate (11.3 g, 0.1 mol) and a 45% acetic acid aqueous solution (45 mL) is stirred at 0 °C for 10 minutes.
  • Addition of Nitrous Acid: Sodium nitrite is added to the mixture, facilitating the formation of the oxime under controlled pH conditions.
  • Yield and Purification: The reaction can yield high purity products through recrystallization from solvents like ethanol or ethyl acetate .

Ethyl cyanoglyoxylate-2-oxime finds extensive applications in:

  • Peptide Synthesis: As an additive to improve yields and reduce racemization during peptide bond formation.
  • Organic Synthesis: Its derivatives are used in various coupling reactions and acylation processes.
  • Medicinal Chemistry: Potential applications in developing anti-cancer agents due to its biological activity .

Studies on ethyl cyanoglyoxylate-2-oxime reveal its interactions with several reagents:

  • Carbodiimides: It interacts with carbodiimides to form stable intermediates that facilitate peptide synthesis while minimizing unwanted side reactions such as racemization.
  • Nucleophiles and Electrophiles: The compound's structure allows it to react with various nucleophiles and electrophiles, expanding its utility in synthetic pathways .

Ethyl cyanoglyoxylate-2-oxime shares structural characteristics with several related compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
Ethyl cyanoacetateContains a cyano groupPrecursor for ethyl cyanoglyoxylate-2-oxime
Ethyl cyanohydroxyiminoacetateContains hydroxymethyl oximeUsed primarily as a coupling agent
1-HydroxybenzotriazoleContains benzotriazole structureKnown for explosive properties; less stable than ethyl cyanoglyoxylate-2-oxime
1-Hydroxy-7-azabenzotriazoleSimilar structure but with nitrogen atomAlso explosive; used in peptide synthesis

Ethyl cyanoglyoxylate-2-oxime stands out due to its stability under thermal conditions and its effectiveness in reducing racemization compared to other common coupling agents like benzotriazoles .

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 20 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 20 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 18 of 20 companies with hazard statement code(s):;
H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (22.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (61.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (27.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (22.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (22.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3849-21-6
56503-39-0

Wikipedia

Ethyl 2-cyano-2-hydroxyiminoacetate

Dates

Modify: 2023-08-15

Explore Compound Types